tert-butyl N-[4-(hydroxymethyl)norbornan-1-yl]carbamate
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Overview
Description
tert-butyl N-[4-(hydroxymethyl)norbornan-1-yl]carbamate is a chemical compound with the molecular formula C₁₄H₂₅NO₃ It is a derivative of norbornane, a bicyclic hydrocarbon, and contains a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(hydroxymethyl)bicyclo[221]heptan-1-ylcarbamate typically involves the reaction of norbornane derivatives with tert-butyl carbamateThe reaction conditions often involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include continuous flow reactors and advanced purification techniques to obtain the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[4-(hydroxymethyl)norbornan-1-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst requirements .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups .
Scientific Research Applications
tert-butyl N-[4-(hydroxymethyl)norbornan-1-yl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 4-(hydroxymethyl)bicyclo[2.2.1]heptan-1-ylcarbamate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for certain enzymes, affecting metabolic pathways and biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (4-(aminomethyl)bicyclo[2.2.1]heptan-1-yl)carbamate: Similar structure but with an aminomethyl group instead of a hydroxymethyl group.
Tert-butyl N-[4-(hydroxymethyl)norbornan-1-yl]carbamate: Another derivative of norbornane with similar functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups and bicyclic structure. This uniqueness makes it valuable in various research and industrial applications, offering distinct reactivity and properties compared to similar compounds .
Properties
IUPAC Name |
tert-butyl N-[4-(hydroxymethyl)-1-bicyclo[2.2.1]heptanyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-11(2,3)17-10(16)14-13-6-4-12(8-13,9-15)5-7-13/h15H,4-9H2,1-3H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQIBACHTLCQGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC(C1)(CC2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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